molecular formula C18H22ClNO B1665904 Azacyclonol hydrochloride CAS No. 1798-50-1

Azacyclonol hydrochloride

Cat. No. B1665904
CAS RN: 1798-50-1
M. Wt: 303.8 g/mol
InChI Key: LBRAWKGGVUCSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azacyclonol, also known as γ-pipradrol, is a drug that diminishes hallucinations in psychotic individuals . It has been referred to as a tranquilizer and antipsychotic, but these definitions are not accurate as it does not actually possess such properties . Despite being a positional isomer of pipradrol, it is not a psychostimulant, and instead has mild depressant effects .


Synthesis Analysis

Azacyclonol is synthesized by the organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation of the pyridine heteroaromatic ring system to the corresponding piperidine .


Molecular Structure Analysis

The molecular formula of Azacyclonol is C18H21NO . The IUPAC name is Diphenyl (piperidin-4-yl)methanol .


Chemical Reactions Analysis

Azacyclonol is a major active metabolite of Terfenadine . It is formed from Terfenadine in rat liver .


Physical And Chemical Properties Analysis

Azacyclonol has a molecular weight of 267.3654 . It has a density of 1.1±0.1 g/cm3, a boiling point of 445.5±40.0 °C at 760 mmHg, and a flash point of 142.0±18.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Azacyclonol hydrochloride has been a subject of interest in chemical synthesis and the study of its interaction with other compounds. In 2018, Sun Xingshen and colleagues developed an efficient synthesis method for α,α-diphenyl-4-piperidinomethanol (azacyclonol), which is a key intermediate for antihistamine agents like fexofenadine hydrochloride and terfenadine. This process involved simple operations and used readily available and inexpensive raw materials, yielding the target compound with a total yield of 68.8% (Sun Xingshen et al., 2018).

Additionally, the interaction of azacyclonol with iodine was studied spectrophotometrically by M. Pandeeswaran and colleagues in 2012. They observed the formation of charge-transfer complexes in this process, providing valuable insights into the chemical properties and reactions of azacyclonol (Pandeeswaran et al., 2012).

Anticancer Applications

In the field of cancer research, azacyclonol derivatives have shown potential in anticancer activity. Ujjwala Karmacharya and colleagues in 2021 synthesized and evaluated several azacyclonol derivatives, notably BJ-1207, for their anticancer effects. They observed promising activity against lung cancer cells and other cancer cell lines, indicating the potential of azacyclonol-based compounds in cancer therapy (Karmacharya et al., 2021).

Therapeutic Research

The combination of azacyclonol with other therapeutic agents has also been explored for potential benefits in various medical conditions. For instance, the combination of azacyclonol and B-cell lymphoma/leukemia-2 inhibitors has been investigated for the treatment of acute myeloid leukemia and myelodysplastic syndrome. This research by Yanyu Wang and colleagues in 2022 demonstrated the efficacy and safety of this combination in treatment, with a higher response rate and median survival observed in the combination therapy compared to monotherapy (Wang et al., 2022).

properties

IUPAC Name

diphenyl(piperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRAWKGGVUCSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115-46-8 (Parent)
Record name Azacyclonol hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90170867
Record name Azacyclonol hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azacyclonol hydrochloride

CAS RN

1798-50-1
Record name 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclonol hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacyclonol hydrochloride [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-diphenylpiperidine-4-methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACYCLONOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BXX0XNP9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azacyclonol hydrochloride
Reactant of Route 2
Reactant of Route 2
Azacyclonol hydrochloride
Reactant of Route 3
Reactant of Route 3
Azacyclonol hydrochloride
Reactant of Route 4
Reactant of Route 4
Azacyclonol hydrochloride
Reactant of Route 5
Azacyclonol hydrochloride
Reactant of Route 6
Reactant of Route 6
Azacyclonol hydrochloride

Citations

For This Compound
53
Citations
JC Travis - Journal of the American Medical Association, 1958 - jamanetwork.com
The responses of 100 chronic alcoholic patients with acute complications were studied with respect to azacyclonol hydrochloride, a drug with marked antihallucinatory effect. It was …
Number of citations: 1 jamanetwork.com
S Reid - British Medical Journal, 1958 - ncbi.nlm.nih.gov
… Azacyclonol hydrochloride (" frenquel ") is the gamma isomer of pipradrol hydrochloride (" meratran "), the latter drug being used in this country as an antidepressant agent. Chemically, …
Number of citations: 1 www.ncbi.nlm.nih.gov
BB Brown, DL Braun, RG Feldman - Journal of Pharmacology and …, 1956 - ASPET
The compound α-(4-piperidyl)-benzhydrol hydrochloride, azacyclonol, causes depressed activity in mice and rats when small to moderate doses are administered but causes …
Number of citations: 25 jpet.aspetjournals.org
A Hydrochloride - 1973 - Springer
Benzylanilin 3 413 N-Benzyl-anilino-acetamidoxim 3 824 Benzyl-athyl-dimethoxy-isochinolin 3 412 Benzyl-athyl-dimethoxy-isochinolinhydrochlorid 1 872 3 412 Benzyl-benzimidazol3 …
Number of citations: 0 link.springer.com
TM Odland - Journal of the American Medical Association, 1957 - jamanetwork.com
Therapeutic changes most frequently observed in patients taking azacyclonol hydrochloride were disappearance of hallucinations and lessening or disappearance of delusions, false …
Number of citations: 11 jamanetwork.com
F LEMERE - American Journal of Psychiatry, 1957 - Am Psychiatric Assoc
IdER-22 and SKF# 5 are the tempor-ary names applied to I, 2-diphenyl-I-(4 pipenidyl)-ethanol by the Wm. S. Merrell Company and to (3, 4-methylene-dioxyphenyl iso-propylemine HCi) …
Number of citations: 13 ajp.psychiatryonline.org
F Hagenauer, LH Rudy… - American Journal of …, 1957 - Am Psychiatric Assoc
IdER-22 and SKF# 5 are the tempor-ary names applied to I, 2-diphenyl-I-(4 pipenidyl)-ethanol by the Wm. S. Merrell Company and to (3, 4-methylene-dioxyphenyl iso-propylemine HCi) …
Number of citations: 3 ajp.psychiatryonline.org
MS Klapper, DT Smith, NF Conant - Journal of the American …, 1958 - jamanetwork.com
… Azacyclonol hydrochloride, a diphenylmethane, is a structural isomer of pipradrol hydrochloride, … present claims that azacyclonol hydrochloride is an antihallucinatory agent stems from …
Number of citations: 27 jamanetwork.com
BN Dhawan, PN Saxena… - British Journal of …, 1961 - Wiley Online Library
Central nervous system stimulants, tranquillizers and other central nervous system depressants, antiemetics, antihistamine drugs and autonomic blocking agents were examined for …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
HS SUCCINATE - American Journal of Hospital Pharmacy, 1959 - academic.oup.com
• THE FOLLOWING MONOGRAPHS and Supplement al statements on drugs have been" authorized by the Council on Drugs of the American Medical Association for publication and …
Number of citations: 0 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.